molecular formula C12H16O4 B6615707 3-(benzyloxy)-2-ethoxypropanoic acid CAS No. 1340259-22-4

3-(benzyloxy)-2-ethoxypropanoic acid

Cat. No. B6615707
CAS RN: 1340259-22-4
M. Wt: 224.25 g/mol
InChI Key: AXXWTQDIWZEQIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzyloxy)-2-ethoxypropanoic acid, also known as 3-BEP, is an organic compound that is commonly used in scientific research applications. It is a white crystalline solid at room temperature and is soluble in organic solvents, such as ethanol and methanol. 3-BEP is a carboxylic acid derivative and is used in a variety of synthetic reactions. It is also used in the synthesis of pharmaceuticals, dyes, and other compounds.

Mechanism of Action

3-(benzyloxy)-2-ethoxypropanoic acid is an organic compound that is used in a variety of synthetic reactions. It is a carboxylic acid derivative and is used in a variety of synthetic reactions. It is believed that the compound acts as a proton donor in the reaction, providing the necessary proton for the reaction to take place.
Biochemical and Physiological Effects
3-(benzyloxy)-2-ethoxypropanoic acid has been studied for its biochemical and physiological effects in a variety of organisms. It has been shown to have antifungal and antibacterial properties in vitro, as well as anti-inflammatory and anti-tumor effects in vivo. It has also been studied for its ability to modulate gene expression.

Advantages and Limitations for Lab Experiments

3-(benzyloxy)-2-ethoxypropanoic acid is a useful compound for laboratory experiments due to its stability and solubility in organic solvents. It is also relatively inexpensive and easy to obtain. However, the compound is toxic and should be handled with care.

Future Directions

Given the potential applications of 3-(benzyloxy)-2-ethoxypropanoic acid, there are many future directions for research. These include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of novel compounds and pharmaceuticals. Additionally, further research could be conducted on its ability to modulate gene expression and its potential as an anti-cancer agent. Finally, further research could be conducted on its potential applications in the study of enzyme-catalyzed reactions and its ability to act as a proton donor in synthetic reactions.

Synthesis Methods

3-(benzyloxy)-2-ethoxypropanoic acid can be synthesized from benzyl bromide and ethyl propionate in the presence of a base catalyst. The reaction is carried out at a temperature of 120°C and a pressure of 10 bar. The reaction is typically carried out in an inert atmosphere to avoid oxidation of the reactants. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

3-(benzyloxy)-2-ethoxypropanoic acid is used in a variety of scientific research applications. It has been used in the synthesis of novel compounds and in the study of enzyme-catalyzed reactions. It is also used in the synthesis of pharmaceuticals, dyes, and other compounds. 3-(benzyloxy)-2-ethoxypropanoic acid has also been used in the study of the structure and function of proteins and other biological molecules.

properties

IUPAC Name

2-ethoxy-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-16-11(12(13)14)9-15-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXWTQDIWZEQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-ethoxypropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.